
oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate is a complex compound that features a platinum center coordinated with 2,6-dipyridin-2-ylpyridine ligands and oxidanium ions, stabilized by ditetrafluoroborate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate typically involves the coordination of platinum with 2,6-dipyridin-2-ylpyridine ligands in the presence of oxidanium ions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as acetonitrile or dichloromethane. The reaction mixture is often heated to facilitate the formation of the complex, followed by the addition of ditetrafluoroborate to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of automated reactors to control reaction conditions precisely, ensuring high yield and purity. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where the 2,6-dipyridin-2-ylpyridine ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetonitrile, dichloromethane.
Catalysts: Various metal catalysts can be used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum oxides, while reduction reactions could produce platinum metal or lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and induce cell death.
Medicine: Explored for its use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate involves its interaction with molecular targets such as DNA or proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This interaction can trigger cell death pathways, making it a potential anticancer agent. Additionally, the compound’s ability to generate reactive oxygen species upon light activation contributes to its effectiveness in photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
[Ru(bpy)3]2+: A well-known complex with metal-to-ligand charge-transfer properties.
[Cr(ddpd)2]3+:
Uniqueness
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate is unique due to its combination of platinum with 2,6-dipyridin-2-ylpyridine ligands and oxidanium ions, which imparts distinct electronic and photophysical properties
Propiedades
Fórmula molecular |
C15H14B2F8N3OPt- |
|---|---|
Peso molecular |
621.0 g/mol |
Nombre IUPAC |
oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate |
InChI |
InChI=1S/C15H11N3.2BF4.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;2*2-1(3,4)5;;/h1-11H;;;1H2;/q;2*-1;;/p+1 |
Clave InChI |
VEKWVTKANYNSJT-UHFFFAOYSA-O |
SMILES canónico |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




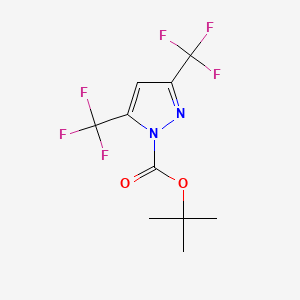
![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)
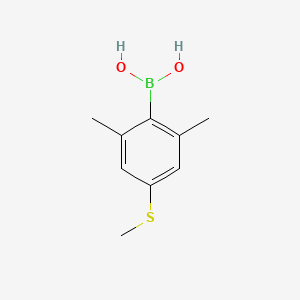
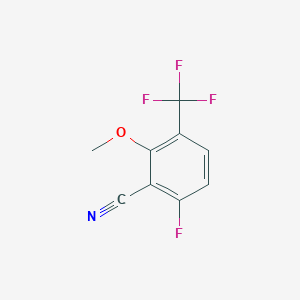

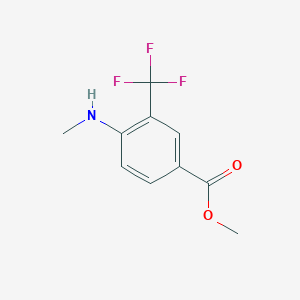
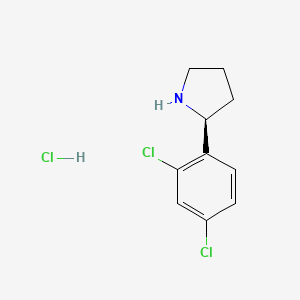
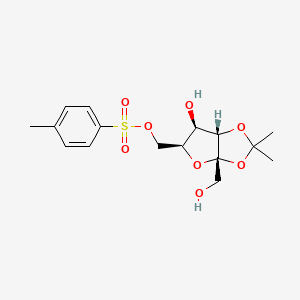
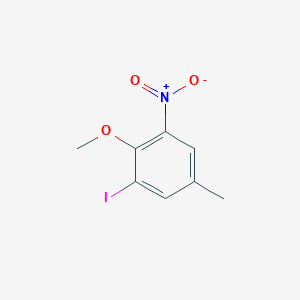
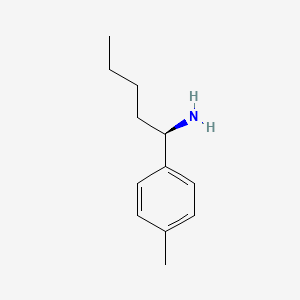

![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
